3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a cornerstone in the synthesis of peptides, acting as a protecting group for amino acids during the peptide assembly process. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group for protecting hydroxy groups, showcasing its compatibility with both acid- and base-sensitive protecting groups and its straightforward removal under mild base conditions without affecting other sensitive functionalities (Gioeli & Chattopadhyaya, 1982). This property is crucial for the stepwise construction of peptide chains, where selective deprotection and coupling reactions are foundational.
Materials Science and OLED Applications
In materials science, derivatives of 3-(9H-Fluoren-9-ylmethoxycarbonylamino) compounds have found applications in creating novel materials for organic light-emitting diodes (OLEDs). Kimura et al. (2005) synthesized novel trispirocyclic compounds incorporating 9-fluorene moieties for use as thermally stable hole transport materials in OLEDs. These materials exhibited high thermal stability and improved performance in electronic devices, demonstrating the potential of fluorenyl derivatives in advanced material applications (Kimura et al., 2005).
Organic Synthesis and Molecular Design
The structural features of fluorenyl-derived compounds enable their use in a broad array of organic synthesis applications. For instance, the synthesis of complex molecules, such as cyclodepsipeptides, benefits from the use of protected amino acids derived from fluorenylmethoxycarbonyl chemistry. Pelay-Gimeno, Albericio, and Tulla-Puche (2016) detailed the synthesis of 'head-to-side-chain' cyclodepsipeptides, highlighting the role of Fmoc-protected amino acids in facilitating the assembly of these complex peptide structures (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Fluorescence Sensing
The fluorenyl moiety has also been exploited in the development of fluorescence-based sensors. Kumar et al. (2017) synthesized triarylmethylstibonium Lewis acids bearing a fluorenyl-derived fluorophore for the turn-on sensing of fluoride anions. This application demonstrates the versatility of fluorenyl derivatives in constructing sensitive and selective sensors for environmental and analytical chemistry (Kumar et al., 2017).
Advanced Organic Chemistry and Superacidity
Fluorenyl-derived compounds have been investigated for their unique electronic properties and potential as superacids. Vianello and Maksić (2008) explored the acidic properties of polycyanated derivatives of fluorenyl hydrocarbons, revealing their potential as strong organic Brønsted acids. Such studies contribute to our understanding of the electronic structure and reactivity of fluorenyl compounds, with implications for catalysis and organic synthesis (Vianello & Maksić, 2008).
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-21(26)23-10-12-9-18(23)19(23)20(12)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20H,9-11H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGKTWWDGGZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.